![molecular formula C17H16F3NO2 B2940925 3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide CAS No. 1797025-10-5](/img/structure/B2940925.png)
3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives. These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .
Molecular Structure Analysis
The molecular formula of this compound is C17H13F3N2O3. It has an average mass of 350.292 Da and a monoisotopic mass of 350.087830 Da .Scientific Research Applications
Pharmacology and Drug Development
This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, such as enzymes or receptors in the human body. For instance, compounds with similar structures have been shown to target the Dual specificity mitogen-activated protein kinase kinase 1 in humans, which could be relevant for treating diseases related to cell growth and differentiation .
Chemical Taxonomy and Classification
In chemical taxonomy, this compound is classified under aminobenzoic acids and derivatives. This classification can help researchers understand its chemical properties and predict its behavior in different environments, which is crucial for its application in various fields like organic synthesis and material science .
Molecular Modeling and Design
The compound’s molecular structure allows it to be used in computational models to predict the interaction with biological macromolecules. This is particularly useful in the field of drug design, where it can help in the identification of potential drug candidates before they are synthesized and tested in the lab .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3,4-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target kinase, potentially influencing the map kinase signal transduction pathway
Biochemical Pathways
The compound’s interaction with the Dual specificity mitogen-activated protein kinase kinase 1 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing cellular responses .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity
properties
IUPAC Name |
3,4-difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-17(23-2,12-5-3-4-6-13(12)18)10-21-16(22)11-7-8-14(19)15(20)9-11/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHQCNXRXAXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
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